molecular formula C9H8N2O B14889179 N-(4-Aminophenyl)propiolamide

N-(4-Aminophenyl)propiolamide

Cat. No.: B14889179
M. Wt: 160.17 g/mol
InChI Key: RBBWFFCSQZAHNY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)propiolamide is a synthetic organic compound characterized by a propiolamide group (–C≡C–CONH–) attached to a 4-aminophenyl moiety. Its molecular weight (M+1 = 544) reflects a complex quinoline-based derivative with additional substituents, including chlorine, pyridine, and tetrahydrofuran moieties in specific analogs .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(4-aminophenyl)prop-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h1,3-6H,10H2,(H,11,12)

InChI Key

RBBWFFCSQZAHNY-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminophenyl)propiolamide can be synthesized through a multi-step process:

    Step 1: The reaction of aniline with propiolic acid or its derivatives to form this compound.

    Step 2: The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)propiolamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Aminophenyl)propiolamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)propiolamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Functional Groups Molecular Formula Biological Relevance Reference
N-(4-Aminophenyl)propiolamide Propiolamide, 4-aminophenyl Not explicitly provided (M+1 = 544) FLT3 kinase inhibition (anticancer)
N-(4-Hydroxyphenyl)propanamide Propanamide, 4-hydroxyphenyl C9H11NO2 Acetaminophen impurity (toxicity studies)
N-(4-Piperidinyl)-N-phenylpropanamide Propanamide, piperidinyl, methoxymethyl C16H24N2O2 Pharmaceutical intermediate
2-(4-Aminophenyl)benzothiazole Benzothiazole, 4-aminophenyl C13H10N2S Anticonvulsant lead compound
3-(4-Aminophenyl)prop-2-enoic acid Acrylic acid, 4-aminophenyl C9H9NO2 Natural product (plant-derived)

Pharmacological Activity

  • Anticancer Potential: this compound derivatives (e.g., compound 3j) inhibit FLT3, a target in acute myeloid leukemia (AML), via irreversible binding facilitated by the propiolamide’s alkyne group . Benzothiazole sulfonamides lack this mechanism but show anticonvulsant activity through GABAergic modulation .
  • Toxicity Profiles: Propiolamide derivatives require rigorous toxicity assessments due to their reactive groups, whereas N-(4-Hydroxyphenyl)propanamide is studied primarily as a metabolic impurity with known hepatic toxicity .

Electronic and Steric Properties

  • The propiolamide group introduces strong electron-withdrawing effects, enhancing electrophilicity for covalent interactions with kinase active sites.
  • Propanamide analogs (e.g., N-(4-Hydroxyphenyl)propanamide) exhibit greater conformational flexibility and reduced reactivity, favoring passive diffusion across membranes .
  • Benzothiazole-containing compounds leverage aromatic π-stacking and hydrogen bonding via the heterocyclic core, enabling distinct target engagement .

Key Differentiators of this compound

  • Reactivity : The propiolamide’s alkyne enables irreversible enzyme inhibition, a feature absent in saturated amides or hydroxyl-substituted analogs.
  • Target Specificity : Demonstrated FLT3 inhibition contrasts with benzothiazole sulfonamides’ anticonvulsant activity.
  • Synthetic Complexity : Lower yields (17%) compared to propanamide derivatives reflect challenges in alkyne handling .

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